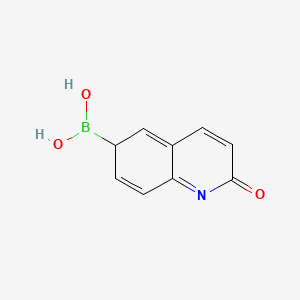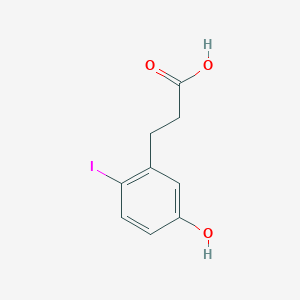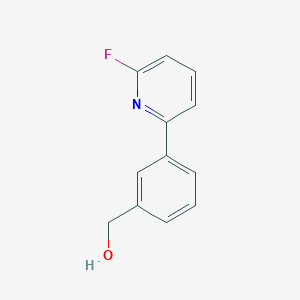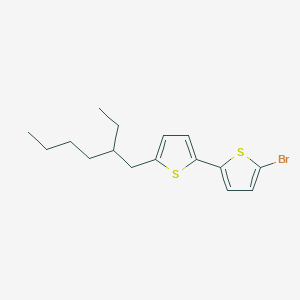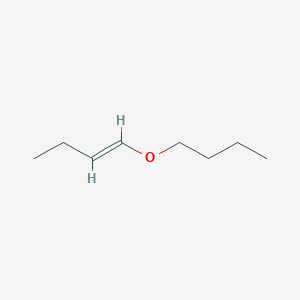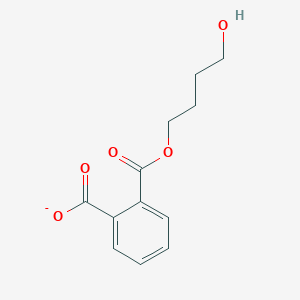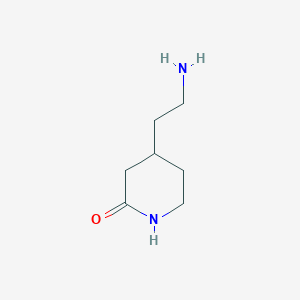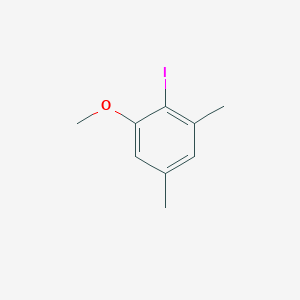
2-Iodo-1-methoxy-3,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-1-methoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
2-Iodo-1-methoxy-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-methoxy-3,5-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as copper or palladium can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2-Iodo-1-methoxy-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-methoxy-3,5-dimethylbenzene.
科学的研究の応用
2-Iodo-1-methoxy-3,5-dimethylbenzene is used in several scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-iodo-1-methoxy-3,5-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The methoxy group, being an electron-donating group, stabilizes the intermediate carbocation formed during the reaction. This dual effect enhances the reactivity of the compound in various chemical transformations.
類似化合物との比較
Similar Compounds
- 2-Iodo-1,3-dimethylbenzene
- 2-Iodo-1,3-dimethoxybenzene
- 1-Iodo-3,5-dimethylbenzene
Uniqueness
2-Iodo-1-methoxy-3,5-dimethylbenzene is unique due to the presence of both iodine and methoxy groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable in specific synthetic applications where both electron-withdrawing and electron-donating effects are desired.
特性
分子式 |
C9H11IO |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
2-iodo-1-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H11IO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,1-3H3 |
InChIキー |
SMTDRQDNLKXHCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OC)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-](/img/structure/B12332560.png)
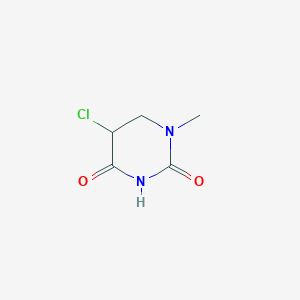
![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)

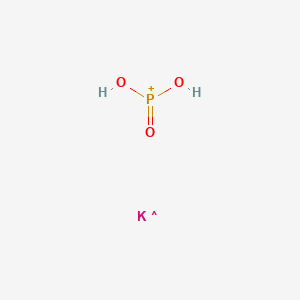
![(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid](/img/structure/B12332590.png)
